3-Acetoxybenzoic acid
Overview
Description
3-Acetoxybenzoic acid, also known as meta-acetoxybenzoic acid, is a meta-substituted benzoic acid. It is an isomer of aspirin and has the molecular formula C9H8O4. This compound is characterized by the presence of an acetoxy group (-OCOCH3) attached to the benzene ring at the meta position relative to the carboxylic acid group. It is a white crystalline solid with a melting point of 131-134°C .
Mechanism of Action
Target of Action
3-Acetoxybenzoic acid (3-ABA) is a meta-substituted benzoic acid and an isomer of aspirin Given its structural similarity to aspirin (acetylsalicylic acid), it may share similar targets such as the cyclooxygenase enzymes (cox-1 and cox-2) .
Mode of Action
Aspirin, a structurally similar compound, acts by irreversibly inhibiting the cyclooxygenase enzymes (cox-1 and cox-2), thereby blocking the synthesis of prostaglandins and thromboxanes . This results in reduced inflammation, pain, and fever, and inhibits platelet aggregation
Biochemical Pathways
If we consider its structural similarity to aspirin, it may affect the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins and thromboxanes . These molecules play key roles in inflammation, pain, fever, and blood clotting .
Pharmacokinetics
Aspirin is rapidly absorbed in the stomach and upper intestine, widely distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
If it shares a similar mode of action with aspirin, it may result in reduced inflammation, pain, and fever, and inhibit platelet aggregation
Action Environment
For safe handling, it is recommended to keep the compound in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetoxybenzoic acid can be synthesized by reacting 3-hydroxybenzoic acid with acetic anhydride. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid. The procedure involves mixing 3-hydroxybenzoic acid with acetic anhydride and a drop of concentrated sulfuric acid, followed by heating the mixture to about 50-60°C for 15 minutes. The product is then precipitated by adding water and purified by recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxybenzoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols in the presence of acid catalysts.
Hydrolysis: Conversion back to 3-hydroxybenzoic acid and acetic acid in the presence of water and acid or base catalysts.
Substitution Reactions: Electrophilic aromatic substitution reactions where the acetoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Esterification: Acetic anhydride, sulfuric acid.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Substitution: Various electrophiles and catalysts depending on the desired substitution.
Major Products:
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 3-Hydroxybenzoic acid and acetic acid.
Substitution: Substituted benzoic acids with different functional groups.
Scientific Research Applications
3-Acetoxybenzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to aspirin.
Comparison with Similar Compounds
Aspirin (Acetylsalicylic acid): An isomer with well-known anti-inflammatory and analgesic properties.
4-Acetoxybenzoic acid: Another isomer with similar chemical properties but different substitution pattern.
3-Hydroxybenzoic acid: The precursor used in the synthesis of 3-acetoxybenzoic acid.
Uniqueness: Its meta-acetoxy group distinguishes it from other isomers and contributes to its distinct properties and uses in various fields .
Properties
IUPAC Name |
3-acetyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-4-2-3-7(5-8)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYCWFGNSXLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285889 | |
Record name | 3-Acetoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-89-8 | |
Record name | 3-(Acetyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6304-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 43147 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6304-89-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Acetoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Acetoxybenzoic acid?
A1: this compound, also known as meta-Acetoxybenzoic acid, is a derivative of benzoic acid. Here is its structural characterization:
- Spectroscopic Data:
Q2: How is this compound used in polymer synthesis?
A: this compound serves as a valuable monomer in the synthesis of various polymers. It is frequently employed in its silylated form to lower its melting point and facilitate smoother polymerization reactions. [, , ] For instance:
- Hyperbranched poly(3-hydroxybenzoate): this compound, along with its trimethylsilyl ester, is copolymerized with 3,5-bisacetoxybenzoic acid to create hyperbranched polyesters with controlled branching degrees and tunable glass transition temperatures (Tg). [, ]
- Hyperbranched poly(ester-amide)s: this compound can be copolymerized with monomers containing both ester and amide functionalities, such as derivatives of 3,5-diaminobenzoic acid, to create hyperbranched poly(ester-amide)s. These polymers exhibit a range of glass transition temperatures depending on the monomer ratios used. []
Q3: Can this compound form complexes with metals?
A: Yes, research indicates that this compound can act as a ligand in the formation of metal complexes. [, ] Specifically:
- Lanthanide Complexes: this compound forms bis-hydrazine lanthanide complexes with the formula [Ln(3-ab)3(N2H4)2]·xH2O, where Ln represents lanthanides like La, Ce, Pr, Nd, Sm, and Gd. Spectroscopic analysis, including infrared (IR) spectroscopy, reveals that the carboxylate group of this compound coordinates with the lanthanide ions in a bidentate manner. []
- Organometallic Complexes: Studies demonstrate the synthesis of triphenylantimony(V) complexes with this compound. X-ray diffraction analysis of the crystal structure of the complex [triphenylantimony(V) (this compound)2]∙CHCl3 (2) revealed a five-coordinate, distorted trigonal bipyramidal geometry around the antimony center. Two deprotonated this compound molecules occupy the axial positions. []
Q4: Are there any studies on the biological activity of this compound complexes?
A: Research has investigated the biological activity of some this compound-containing metal complexes. [] For example:
- Antileishmanial and Antibacterial Activity: Triphenylantimony(V) and triphenylbismuth(V) complexes with this compound have been synthesized and their in vitro activity against Leishmania parasites and bacteria (Staphylococcus aureus and Pseudomonas aeruginosa) was assessed. The results showed promising antileishmanial and antibacterial activities, particularly for the bismuth complexes. []
Q5: What analytical techniques are used to characterize this compound and its derivatives?
A5: A variety of analytical techniques are used for the characterization of this compound and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are valuable for determining the structure and composition of this compound-containing polymers and complexes. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups, such as the characteristic C=O stretches in esters and carboxylic acids. []
- Elemental Analysis: Provides information about the elemental composition, which is useful for confirming the identity and purity of synthesized compounds. [, ]
- X-ray Diffraction: Single-crystal X-ray diffraction can determine the three-dimensional structure of crystalline metal complexes containing this compound. []
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